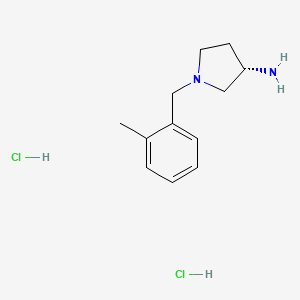

(S)-1-(2-Methylbenzyl)pyrrolidin-3-aminedihydrochloride

Description

(S)-1-(2-Methylbenzyl)pyrrolidin-3-amine dihydrochloride is a chiral pyrrolidine derivative with a 2-methylbenzyl substituent. Its molecular formula is C₁₂H₁₉N₂Cl₂ (assuming dihydrochloride salt), and it exists in the (S)-enantiomeric form. The dihydrochloride salt enhances water solubility, making it suitable for pharmacological studies. While direct pharmacological data are unavailable in the provided evidence, structural analogs suggest its relevance in receptor modulation, particularly in neurological or metabolic pathways .

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3S)-1-[(2-methylphenyl)methyl]pyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2ClH/c1-10-4-2-3-5-11(10)8-14-7-6-12(13)9-14;;/h2-5,12H,6-9,13H2,1H3;2*1H/t12-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGKGDBQTFBYHBN-LTCKWSDVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CCC(C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1CN2CC[C@@H](C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Methylbenzyl)pyrrolidin-3-aminedihydrochloride typically involves the reaction of 2-methylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:

Temperature: Room temperature to 50°C

Solvent: Commonly used solvents include ethanol or methanol

Reaction Time: Several hours to overnight

Industrial Production Methods

In industrial settings, the production of (S)-1-(2-Methylbenzyl)pyrrolidin-3-aminedihydrochloride may involve more efficient and scalable methods. These can include continuous flow reactors and automated synthesis systems to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Methylbenzyl)pyrrolidin-3-aminedihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium

Reduction: Lithium aluminum hydride in anhydrous ether

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

(S)-1-(2-Methylbenzyl)pyrrolidin-3-aminedihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of biological pathways and as a ligand in receptor binding studies.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (S)-1-(2-Methylbenzyl)pyrrolidin-3-aminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural and physicochemical features of (S)-1-(2-Methylbenzyl)pyrrolidin-3-amine dihydrochloride with analogs:

*Calculated based on molecular formulas.

Key Observations:

- Electronic Effects : The 2-methyl group in the target compound is electron-donating, increasing lipophilicity compared to the electron-withdrawing 2,6-dichlorobenzyl analog .

- Stereochemistry : The (R)-enantiomer of the N,N-dimethyl analog may exhibit divergent binding affinities in chiral environments (e.g., enzymes or receptors).

- Solubility : Dihydrochloride salts (target compound and pyridine analog ) offer enhanced aqueous solubility versus free bases.

Biological Activity

(S)-1-(2-Methylbenzyl)pyrrolidin-3-aminedihydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The biological activity of (S)-1-(2-Methylbenzyl)pyrrolidin-3-aminedihydrochloride primarily involves its interaction with various biological targets, including enzymes and receptors. It has been shown to exhibit properties that may influence neurotransmitter systems, particularly those related to dopaminergic and serotonergic pathways.

Potential Mechanisms:

- Dopamine Receptor Modulation : Preliminary studies suggest that this compound may act as a modulator of dopamine receptors, which are crucial for regulating mood and behavior.

- Serotonin Receptor Interaction : There is evidence indicating potential interactions with serotonin receptors, which could contribute to its psychoactive effects.

Antiviral Properties

Recent studies have explored the antiviral potential of (S)-1-(2-Methylbenzyl)pyrrolidin-3-aminedihydrochloride against various viral pathogens. In particular, its effectiveness against neurotropic alphaviruses has been noted. A comparative analysis showed that this compound exhibited significant antiviral activity with IC values in the low micromolar range, indicating its potential as a therapeutic agent against viral infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that (S)-1-(2-Methylbenzyl)pyrrolidin-3-aminedihydrochloride induced apoptosis in several cancer cell lines, including breast and lung cancer models. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators .

Case Study 1: Antiviral Efficacy

A study evaluated the efficacy of (S)-1-(2-Methylbenzyl)pyrrolidin-3-aminedihydrochloride against the Western equine encephalitis virus (WEEV). The compound was administered to cultured neuronal cells, exhibiting a dose-dependent reduction in viral titers. The results indicated an IC value of approximately 0.68 µM, with minimal cytotoxicity observed at higher concentrations .

| Compound | IC (µM) | CC (µM) | Selectivity Index |

|---|---|---|---|

| (S)-1-(2-Methylbenzyl)pyrrolidin-3-aminedihydrochloride | 0.68 ± 0.04 | >100 | >147 |

Case Study 2: Anticancer Activity

In another study focusing on cancer treatment, this compound was tested against human breast cancer cell lines. The results showed an IC value of 25 µM, suggesting significant anticancer activity compared to standard chemotherapeutics like doxorubicin.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Apoptosis induction via caspase activation |

| A549 | 30 | Cell cycle arrest at G1 phase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.